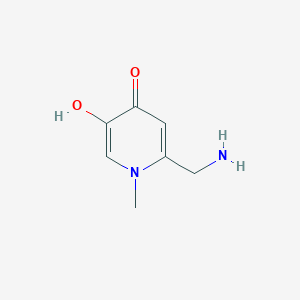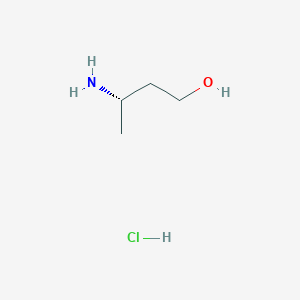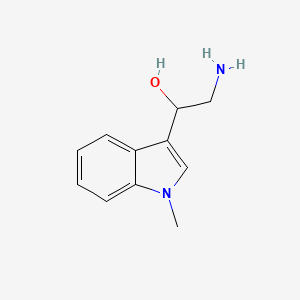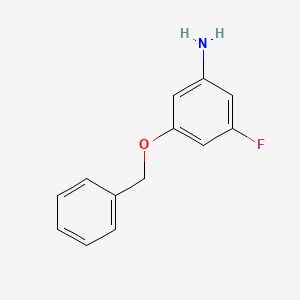
2-aminomethyl-5-hydroxy-1-methyl-1H-pyridin-4-one
Vue d'ensemble
Description
“2-aminomethyl-5-hydroxy-1-methyl-1H-pyridin-4-one” is a chemical compound with the molecular formula C7H10N2O2 . It is a derivative of aminopyridines, which serve as pharmacophores for many molecules with significant biological and therapeutic value .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, substituted ethyl esters of 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids were prepared from 1-substituted ethyl esters of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acids, which were sequentially converted to 5-acetyloxy- and 5-acetyloxy-6-bromoindoles .Applications De Recherche Scientifique
Synthesis of PPD Analogues
This compound serves as a synthesis reagent in the creation of PPD (p-Phenylenediamine) analogues . PPD analogues have significant importance in the development of new materials and drugs due to their structural similarity to PPD, which is widely used in engineering polymers and hair dyes.
Trypanocidal Activity
Researchers have utilized this compound in the preparation of 5-nitro-2-furancarboxylamides, which display potent trypanocidal activity . This is particularly relevant in the treatment of trypanosomiasis, a disease caused by parasitic protozoans.
Antimicrobial and Antibiofilm Agents
The structure of this compound suggests potential use in the development of advanced antimicrobial and antibiofilm agents. These could be particularly effective against drug-resistant strains of bacteria and could be used in direct and combination therapies .
Thermodynamic Properties
Studies have been conducted on the enthalpies of combustion and heat capacities for derivatives of this compound. Such research is crucial for understanding the thermodynamic properties and stability of new materials .
Antiviral Research
Derivatives of this compound have been synthesized and tested for antiviral properties, particularly against viruses like BVDV, HCV, and influenza . This research is vital for the development of new antiviral drugs.
Chelation Therapy
Hydroxypyridinone chelators, which include derivatives of this compound, have been studied for their therapeutic applications. They show high binding affinity towards metal ions like iron (III) and are used as iron chelators in clinical settings .
Neurotransmitter Analogue Studies
Catalysis
Orientations Futures
The future directions for the study of “2-aminomethyl-5-hydroxy-1-methyl-1H-pyridin-4-one” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the therapeutic value of aminopyridines , this compound could be of interest in the development of new pharmaceuticals.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of these targets .
Biochemical Pathways
The compound may be involved in various biochemical pathways, depending on its targets. For instance, if it targets enzymes involved in amino acid metabolism, it could affect the synthesis and degradation of amino acids . .
Pharmacokinetics
Based on its chemical structure, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
Based on similar compounds, it could potentially lead to changes in cellular signaling, gene expression, and metabolic processes .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s activity could be affected by the pH of the environment, as this can influence the ionization state of the compound. Similarly, high temperatures could potentially lead to the degradation of the compound, thereby reducing its efficacy .
Propriétés
IUPAC Name |
2-(aminomethyl)-5-hydroxy-1-methylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9-4-7(11)6(10)2-5(9)3-8/h2,4,11H,3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFWEFPDYNGWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-aminomethyl-5-hydroxy-1-methyl-1H-pyridin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Hydroxypropoxy)carbonyl]benzoate](/img/structure/B1376001.png)


![tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1376008.png)
![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376009.png)





![3-Bromo-5-chlorothieno[3,2-b]pyridine](/img/structure/B1376020.png)
![Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1376021.png)
![Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1376022.png)
![7-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B1376024.png)